molecular formula C20H19N3O3 B11452879 Methyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11452879
M. Wt: 349.4 g/mol
InChI Key: XIDVHLWKHQMILI-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of Methyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method yields high efficiency and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically involves reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

    Addition: Electrophilic addition reactions are also possible.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This inhibition can lead to the disruption of cellular processes, making these compounds effective as anticancer agents . The presence of the methoxyphenyl group enhances its binding affinity to the target sites, increasing its efficacy.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Methyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O3/c1-12-17(19(24)26-3)18(13-8-4-7-11-16(13)25-2)23-15-10-6-5-9-14(15)22-20(23)21-12/h4-11,18H,1-3H3,(H,21,22)

InChI Key

XIDVHLWKHQMILI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

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